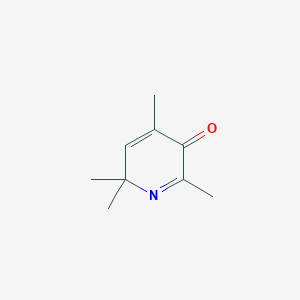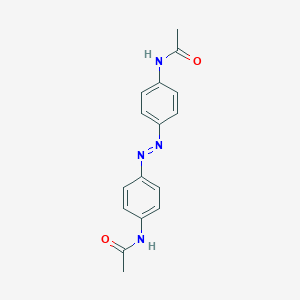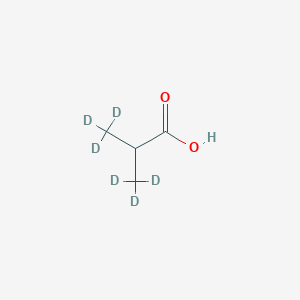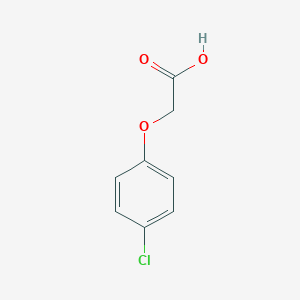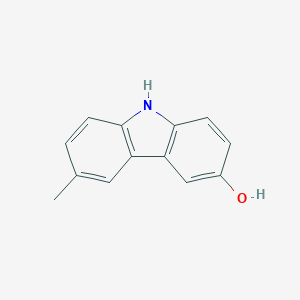
Bis(2-methylphenyl) hydrogen phosphate
Overview
Description
Bis(2-methylphenyl) hydrogen phosphate is an organic compound with the molecular formula C14H15O4P. It is known for its unique structure, where two 2-methylphenyl groups are bonded to a phosphate group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl) hydrogen phosphate can be synthesized through the reaction of 2-methylphenol (o-cresol) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{2 C}_7\text{H}_8\text{O} + \text{POCl}_3 + \text{2 C}_5\text{H}_5\text{N} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PO}_2\text{H} + \text{2 C}_5\text{H}_5\text{N}\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where one or both of the 2-methylphenyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methylphenol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Substitution Products: Compounds with substituted functional groups on the phenyl rings.
Hydrolysis Products: Phosphoric acid and 2-methylphenol.
Scientific Research Applications
Bis(2-methylphenyl) hydrogen phosphate is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of polymers, coatings, and as a flame retardant in materials
Mechanism of Action
The mechanism by which bis(2-methylphenyl) hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, altering the activity of proteins and other biomolecules. The 2-methylphenyl groups may also interact with hydrophobic regions of target molecules, influencing their function and stability .
Comparison with Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its use as an antioxidant in polymers.
Bis(p-nonylphenyl) phosphate: Utilized in industrial applications for its stability and performance.
Uniqueness: Bis(2-methylphenyl) hydrogen phosphate is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .
Properties
IUPAC Name |
bis(2-methylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRCKPRYDGSBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957173 | |
| Record name | Di-o-cresyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35787-74-7 | |
| Record name | Phosphoric acid, bis(2-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-o-cresyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



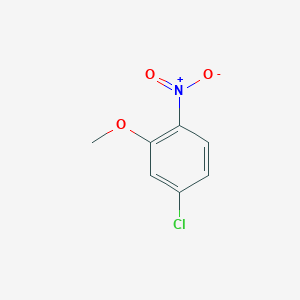
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone](/img/structure/B32775.png)

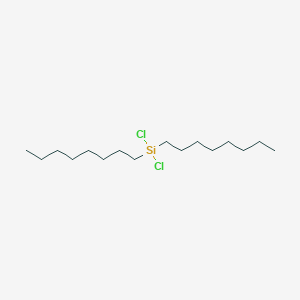

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)
